

AG-490 stability in solution and storage

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Compound of Interest		
Compound Name:	AG-490	
Cat. No.:	B1684444	Get Quote

AG-490 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of **AG-490**. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the effective use of **AG-490** in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of AG-490?

A1: **AG-490** is most commonly dissolved in dimethyl sulfoxide (DMSO).[1][2][3][4][5][6][7] For example, to create a 50 mM stock solution, you can reconstitute 10 mg of **AG-490** in 679.58 µl of DMSO.[1] It is also soluble in other organic solvents such as ethanol and DMF.[3][7] When preparing your stock solution, ensure you are using fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce the solubility of **AG-490**.[2]

Q2: What are the recommended storage conditions for AG-490?

A2: The storage conditions for **AG-490** depend on whether it is in lyophilized powder form or in solution.

 Lyophilized Powder: Store at -20°C in a desiccated environment. Under these conditions, the compound is stable for at least four years.[3]



- Stock Solutions: Once dissolved, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][2][8] Storage recommendations for stock solutions vary by temperature:
 - At -80°C, stock solutions in DMSO are stable for up to two years.[2][8]
 - At -20°C, stability is maintained for up to one year.[8] Some suppliers recommend using the solution within three months to prevent loss of potency.[1]

Q3: My AG-490 solution appears to have precipitated. What should I do?

A3: Precipitation can occur, especially after thawing a frozen stock solution. Gentle warming and vortexing or sonication can help redissolve the compound.[4] Always ensure the solution is clear before use. If precipitation persists, it may indicate that the solubility limit has been exceeded or that the solvent quality has degraded.

Q4: What is the stability of AG-490 in cell culture media?

A4: The stability of tyrphostins, including **AG-490**, can be limited in aqueous solutions like cell culture media. Degradation can occur over time, which may affect the results of long-term experiments.[9] It is highly recommended to assess the stability of **AG-490** under your specific experimental conditions, especially for experiments lasting longer than 24 hours.[9] For long-term studies, consider replenishing the media with freshly diluted **AG-490** at regular intervals.

Troubleshooting Guide

This guide addresses common issues encountered during the use of **AG-490**.



Issue	Possible Cause	Recommended Solution
Inconsistent experimental results	Degradation of AG-490 in stock solution due to improper storage or repeated freeze- thaw cycles.	Prepare fresh stock solutions and aliquot them into single- use vials. Store at -80°C for long-term stability.[2][8]
Instability of AG-490 in cell culture media during long-term experiments.	Perform a stability study of AG-490 in your specific media.[9] Consider replenishing the media with fresh compound at determined intervals.	
Low or no inhibitory effect	Incorrect concentration of AG- 490 used.	The typical working concentration for AG-490 is between 10-100 µM.[1] Optimize the concentration for your specific cell line and experimental conditions.
Inaccurate preparation of the stock solution.	Double-check calculations and ensure complete dissolution of the lyophilized powder.	
Cell toxicity observed	High concentration of DMSO in the final culture medium.	Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.
AG-490 concentration is too high for the specific cell line.	Perform a dose-response experiment to determine the optimal, non-toxic working concentration.	

Quantitative Data Summary

The following tables summarize the solubility and stability data for **AG-490** based on information from various suppliers.



Table 1: Solubility of AG-490

Solvent	Solubility
DMSO	≥14.7 mg/mL to 200 mg/mL[1][2][3][4][5][6][7]
Ethanol	≥4.73 mg/mL to 16 mg/mL[1][3][4][5]
DMF	25 mg/mL to 40 mg/mL[3][7]
DMSO:PBS (pH 7.2) (1:10)	0.1 mg/mL[3]
Water	Insoluble or very poorly soluble[4][5]

Table 2: Storage and Stability of AG-490

Form	Storage Temperature	Duration of Stability
Lyophilized Powder	-20°C (desiccated)	≥ 4 years[3]
Stock Solution in DMSO	-80°C	Up to 2 years[2][8]
Stock Solution in DMSO	-70°C	Up to 6 months[10][11]
Stock Solution in DMSO	-20°C	1 month to 1 year[2][8]

Experimental Protocols

Protocol 1: Preparation of AG-490 Stock Solution

- Materials:
 - AG-490 lyophilized powder
 - Anhydrous, high-purity DMSO
 - Sterile microcentrifuge tubes
- Procedure:
 - 1. Bring the **AG-490** vial to room temperature before opening.



- 2. Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., for 10 mg of **AG-490** and a target of 50 mM, use 679.58 µl of DMSO).[1]
- 3. Add the calculated volume of DMSO to the vial of AG-490.
- 4. Vortex thoroughly until the powder is completely dissolved. Gentle warming may be applied if necessary.
- 5. Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
- 6. Store the aliquots at -80°C for long-term storage.[2][8]

Protocol 2: Assessment of AG-490 Stability in Cell Culture Media via HPLC

This protocol provides a framework for determining the stability of **AG-490** under your specific experimental conditions.

- Materials:
 - AG-490 stock solution
 - Your specific cell culture medium
 - Incubator set to your experimental conditions (e.g., 37°C, 5% CO₂)
 - High-Performance Liquid Chromatography (HPLC) system with a UV detector
 - Appropriate HPLC column (e.g., C18)
 - Acetonitrile (ACN) and water (with 0.1% formic acid or trifluoroacetic acid) for mobile phase
- Procedure:
 - 1. Prepare a solution of **AG-490** in your cell culture medium at the desired working concentration.
 - 2. Immediately take a "time 0" sample and store it at -80°C.



- 3. Incubate the remaining solution under your standard experimental conditions.
- 4. Collect samples at various time points (e.g., 2, 4, 8, 12, 24, 48 hours) and store them at -80°C until analysis.
- 5. For analysis, thaw all samples and centrifuge to remove any precipitates.
- 6. Inject the supernatant onto the HPLC system.
- 7. Develop a suitable gradient elution method to separate **AG-490** from potential degradation products. An example gradient could be:

■ 0-5 min: 10% ACN

■ 5-20 min: 10-90% ACN (linear gradient)

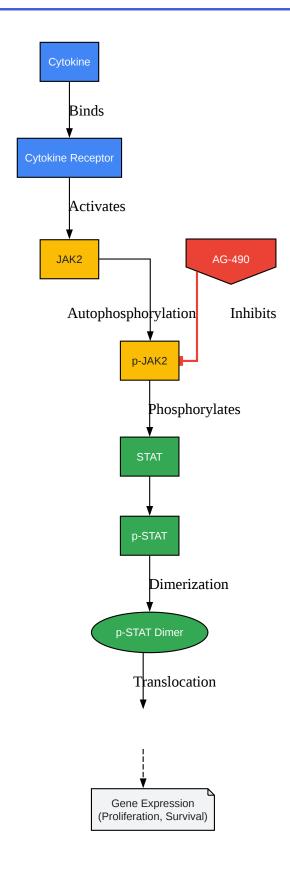
■ 20-25 min: 90% ACN

25-30 min: 10% ACN (equilibration)

- 8. Monitor the elution profile using a UV detector set to the maximum absorbance wavelength of **AG-490** (λ max \approx 363 nm).[3]
- 9. Quantify the peak area corresponding to **AG-490** at each time point.
- 10. Calculate the percentage of AG-490 remaining at each time point relative to the "time 0" sample.
- 11. Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

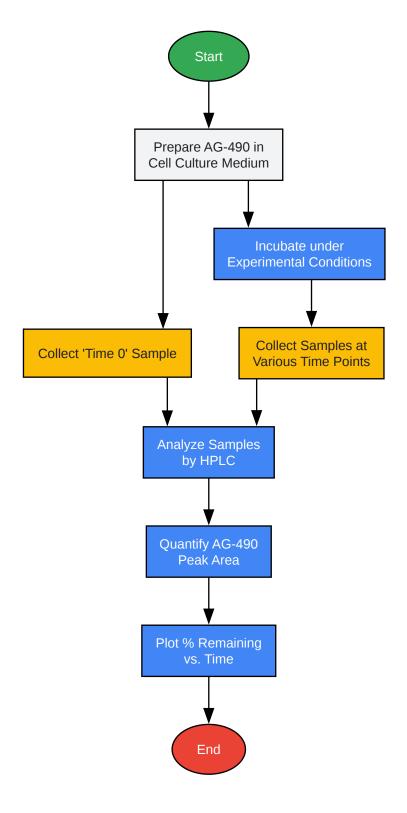




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Caption: AG-490 inhibits the JAK/STAT signaling pathway.

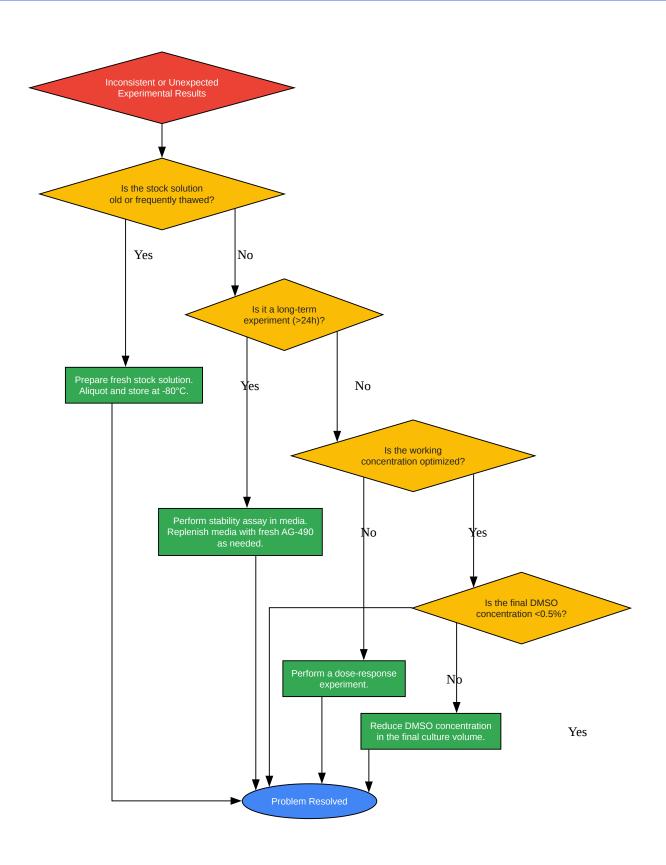




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Caption: Experimental workflow for **AG-490** stability assessment.





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Caption: Troubleshooting guide for AG-490 experiments.



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